molecular formula C12H24N4 B15047749 [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine

[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B15047749
M. Wt: 224.35 g/mol
InChI Key: UWPIQSGYCFPFDK-UHFFFAOYSA-N
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Description

[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine: is a compound that belongs to the class of amines It features a diethylamino group attached to an ethyl chain, which is further connected to a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as ethyl bromide, to introduce the ethyl group.

    Attachment of the Diethylamino Group: The final step involves the reaction of the alkylated pyrazole with diethylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the amine group.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting neurological disorders due to its amine functionality.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and hydrophobic interactions. These interactions enable the compound to bind to enzymes, receptors, and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • [2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine
  • [2-(diethylamino)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
  • [2-(diethylamino)ethyl][(1-ethyl-1H-imidazol-3-yl)methyl]amine

Uniqueness

The uniqueness of [2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine lies in its specific combination of functional groups. The presence of both the diethylamino and pyrazole groups provides a versatile platform for chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

N',N'-diethyl-N-[(1-ethylpyrazol-3-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C12H24N4/c1-4-15(5-2)10-8-13-11-12-7-9-16(6-3)14-12/h7,9,13H,4-6,8,10-11H2,1-3H3

InChI Key

UWPIQSGYCFPFDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCCN(CC)CC

Origin of Product

United States

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